Cas no 338424-00-3 ((3-{[(4-Bromophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone)
(3-{[(4-Bromophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone Chemical and Physical Properties
Names and Identifiers
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- 3-{[(4-bromophenyl)sulfanyl]methyl}-2-(4-chlorobenzoyl)-1-benzofuran
- Oprea1_612037
- (3-{[(4-bromophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone
- (3-{[(4-Bromophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone
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- Inchi: 1S/C22H14BrClO2S/c23-15-7-11-17(12-8-15)27-13-19-18-3-1-2-4-20(18)26-22(19)21(25)14-5-9-16(24)10-6-14/h1-12H,13H2
- InChI Key: YPPRIDAHLWEISV-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)SCC1=C(C(C2C=CC(=CC=2)Cl)=O)OC2C=CC=CC1=2
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 27
- Rotatable Bond Count: 5
- Complexity: 503
- XLogP3: 7.3
- Topological Polar Surface Area: 55.5
(3-{[(4-Bromophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Key Organics Ltd | 4J-530S-1MG |
(3-{[(4-bromophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone |
338424-00-3 | >90% | 1mg |
£28.00 | 2025-02-08 | |
| Key Organics Ltd | 4J-530S-5MG |
(3-{[(4-bromophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone |
338424-00-3 | >90% | 5mg |
£35.00 | 2025-02-08 | |
| Key Organics Ltd | 4J-530S-10MG |
(3-{[(4-bromophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone |
338424-00-3 | >90% | 10mg |
£48.00 | 2025-02-08 | |
| Key Organics Ltd | 4J-530S-50MG |
(3-{[(4-bromophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone |
338424-00-3 | >90% | 50mg |
£77.00 | 2025-02-08 | |
| Key Organics Ltd | 4J-530S-100MG |
(3-{[(4-bromophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone |
338424-00-3 | >90% | 100mg |
£110.00 | 2025-02-08 |
(3-{[(4-Bromophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on (3-{[(4-Bromophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone
Professional Introduction to Compound with CAS No. 338424-00-3 and Product Name: (3-{[(4-Bromophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone
The compound with the CAS No. 338424-00-3 and the product name (3-{[(4-Bromophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in drug discovery and medicinal chemistry. The presence of both benzofuran and bromophenyl moieties, coupled with a chlorophenyl substituent, suggests a rich chemical diversity that could be exploited for developing novel therapeutic agents.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of heterocyclic compounds, particularly those containing benzofuran derivatives. These compounds are renowned for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific structure of (3-{[(4-Bromophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone positions it as a promising candidate for further investigation in this domain.
The sulfanylmethyl group in the molecule introduces a unique reactivity that can be leveraged for further functionalization. This feature is particularly intriguing for medicinal chemists who often employ such groups to enhance binding affinity and metabolic stability. Additionally, the combination of bromine and chlorine substituents on aromatic rings is known to modulate electronic properties and influence interactions with biological targets. Such structural elements are frequently explored in the design of small-molecule inhibitors.
Recent studies have highlighted the importance of benzofuran derivatives in the development of kinase inhibitors, which are critical in treating various cancers and inflammatory diseases. The compound under discussion shares structural similarities with several known inhibitors, suggesting that it may exhibit comparable activity. Preliminary computational studies have indicated that the molecule could possess favorable pharmacokinetic properties, including reasonable solubility and bioavailability.
Furthermore, the (4-chlorophenyl) moiety adds another layer of complexity to the compound's potential biological activity. Chlorophenyl groups are frequently found in bioactive molecules due to their ability to engage in hydrophobic interactions and π-stacking with biological targets. This feature could be particularly useful in designing ligands for receptors or enzymes involved in disease pathways.
The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of the sulfanylmethyl group is a critical step that demands precise control over reaction conditions. Advances in synthetic methodologies have made it possible to construct such complex molecules with greater efficiency, reducing both time and resource requirements.
In conclusion, the compound with CAS No. 338424-00-3 and the product name (3-{[(4-Bromophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone represents a significant contribution to the field of pharmaceutical chemistry. Its unique structural features and potential biological activities make it an attractive candidate for further research and development. As our understanding of molecular interactions continues to evolve, compounds like this one will play a crucial role in shaping the future of drug discovery.
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